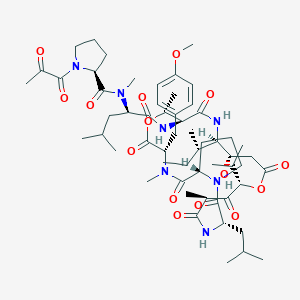

Plitidepsin

描述

科学研究应用

脱氢双歧杆菌素B具有广泛的科学研究应用。 在化学领域,它被用作研究环状环肽的模型化合物 . 在生物学领域,它作为一种工具用于研究蛋白质合成和细胞过程 . 在医学领域,脱氢双歧杆菌素B正在被探索作为抗癌和抗病毒剂的潜力 . 它在缩小胰腺癌、胃癌、膀胱癌和前列腺癌的肿瘤方面显示出前景 . 此外,它还具有抗 SARS-CoV-2 的抗病毒活性 .

作用机制

生化分析

Biochemical Properties

Plitidepsin exerts its antitumor and antiviral properties primarily through acting on isoforms of the host cell’s eukaryotic-translation-elongation-factor-1-alpha (eEF1A) . Through inhibiting eEF1A and therefore translation of necessary viral proteins, it behaves as a “host-directed” anti-SARS-CoV-2 agent .

Cellular Effects

This compound has shown to inhibit cell growth and induce apoptosis . It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells .

Molecular Mechanism

This compound’s primary intracellular target is the eukaryotic elongation factor 1A2 (eEF1A2) . It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells .

Temporal Effects in Laboratory Settings

This compound has shown to have a strong reduction of IL-6 in human monocyte-derived macrophages exposed to nonproductive SARS-CoV-2 . In resiquimod (a ligand of TLR7/8)–stimulated THP1 human monocytes, this compound-mediated reductions of IL-6 mRNA and IL-6 levels were also noticed .

Dosage Effects in Animal Models

The in vivo efficacy of this compound was tested in two animal models of the SARS-CoV-2 infection. Wild-type BALB/c mice were transduced with human ACE2 and prophylactically treated either with 0.3 mg this compound/kg of body weight per day for 2 days or with a single dose of 1-mg/kg this compound .

Metabolic Pathways

This compound is extensively metabolized and it undergoes dealkylation (demethylation), oxidation, carbonyl reduction, and (internal) hydrolysis . The chemical formula of several metabolites was confirmed using high resolution mass data .

Transport and Distribution

This compound distributes preferentially to lung over plasma, with similar potency against across several SARS-CoV-2 variants in preclinical studies .

Subcellular Localization

Given that its primary target is eEF1A, a protein involved in the process of protein synthesis, it can be inferred that this compound likely localizes to the cytoplasm where protein synthesis occurs .

准备方法

脱氢双歧杆菌素B可以从天然来源中分离或合成。 合成路线包括双歧杆菌素B(一种密切相关的化合物)的氧化 . 氧化反应通常使用尿烷和鏻盐偶联试剂等氧化剂 . 工业生产方法侧重于通过先进的化学合成技术优化化合物的产量和纯度 .

化学反应分析

相似化合物的比较

生物活性

Plitidepsin, a marine-derived cyclic peptide originally developed as an anticancer agent, has garnered significant attention for its biological activity, particularly in the context of cancer therapy and antiviral applications against SARS-CoV-2. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and preclinical studies.

Anticancer Activity:

this compound exhibits potent anticancer effects, particularly against multiple myeloma. It operates through several mechanisms:

- Induction of Apoptosis: this compound induces oxidative stress leading to increased levels of cell membrane phospholipids and DNA oxidation. This results in decreased intracellular glutathione levels and sustained activation of the Rac1-JNK pathway, ultimately triggering caspase-dependent apoptosis in cancer cells .

- Inhibition of Angiogenesis: The compound inhibits angiogenic gene expression, including vascular endothelial growth factor (VEGF) and its receptor (VEGFR-1), demonstrating antiangiogenic properties .

- Effect on Drug Resistance: this compound has shown efficacy against multiple myeloma cells resistant to conventional therapies such as dexamethasone and bortezomib, suggesting its potential as a treatment option for refractory cases .

Antiviral Activity:

this compound has also been investigated for its antiviral properties, specifically against SARS-CoV-2:

- Targeting Host Proteins: It targets the eukaryotic translation elongation factor 1A (eEF1A), crucial for viral replication. This compound inhibits SARS-CoV-2 replication at nanomolar concentrations by interfering with the viral replication machinery .

- Preclinical Efficacy: Studies have demonstrated that this compound effectively reduces viral load in infected cells and prevents the formation of viral replication organelles (DMVs) associated with SARS-CoV-2 infection .

Clinical Applications

Cancer Treatment:

this compound has undergone extensive clinical trials for treating multiple myeloma. A notable Phase III trial (ADMYRE) led to its approval in combination with dexamethasone for patients with relapsed/refractory multiple myeloma in Australia . The drug's pharmacokinetics and safety profiles have been established through various Phase I and II studies.

COVID-19 Treatment:

In a proof-of-concept study involving hospitalized COVID-19 patients, this compound was administered at varying doses. Results indicated a favorable safety profile and a trend towards reduced viral load, although further studies are warranted to confirm these findings .

Data Summary

The following table summarizes key findings from recent studies on this compound's biological activity:

Case Studies

-

Multiple Myeloma Patient Response:

- In clinical trials, patients with refractory multiple myeloma showed significant response rates when treated with this compound, indicating its potential as a new standard therapy for resistant forms of the disease.

- COVID-19 Treatment Outcomes:

属性

IUPAC Name |

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSZLLQJYRSZIS-LXNNNBEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H87N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1110.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Plitidepsin has antineoplastic activity which stems from plitidepsin's ability to inhibit cell growth and induce apoptosis. Plitidepsin's primary intracellular target is the eukaryotic elongation factor 1A2 (eEF1A2). It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells. Through inhibition of eEF1A, plitidepsin also demonstrated antiviral activity against SARS-CoV-2. The exact mechanism of action is not fully understood and plitidepsin may have multiple modes of action. | |

| Record name | Plitidepsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

137219-37-5 | |

| Record name | Plitidepsin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137219375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plitidepsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PLITIDEPSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76ID234HW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。